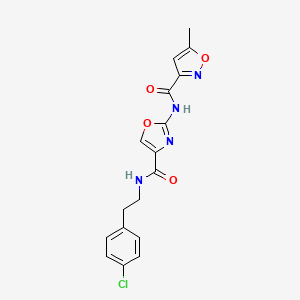

N-(4-((4-chlorophenethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

This compound features a hybrid heterocyclic scaffold comprising an oxazole and isoxazole ring. The oxazole moiety is substituted at position 2 with a carbamoyl group linked to a 4-chlorophenethyl chain, while the isoxazole ring carries a methyl group at position 3.

Properties

IUPAC Name |

N-[4-[2-(4-chlorophenyl)ethylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O4/c1-10-8-13(22-26-10)16(24)21-17-20-14(9-25-17)15(23)19-7-6-11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIXIBOFNNZPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((4-chlorophenethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:

- Oxazole Ring : Contributes to the compound's ability to interact with biological targets.

- Isosaxazole Moiety : Known for its role in various pharmacological activities.

- Chlorophenethyl Group : Enhances lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, particularly stearoyl-CoA desaturase (SCD), which is critical for fatty acid synthesis .

- Receptor Modulation : Potential interactions with nuclear receptors involved in gene expression regulation have been hypothesized, although further studies are needed to confirm these interactions.

Antimicrobial Activity

Research has demonstrated that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown potent inhibition against antibiotic-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 25.0 mg/mL to 175.0 mg/mL .

Antitumor Activity

Studies have indicated that related compounds possess significant antitumor properties, particularly against breast cancer (MCF-7), cervical cancer (HeLa), and leukemia (P388) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the low micromolar range, indicating potent cytotoxic effects .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer potential of similar isoxazole derivatives revealed that certain modifications enhance their cytotoxicity against cancer cell lines. For example, one derivative exhibited IC50 values of 2.12 μg/mL against MCF-7 cells, demonstrating a dose-dependent reduction in cell viability .

Case Study 2: Antibacterial Properties

In another investigation, several isoxazole derivatives were evaluated for their antibacterial efficacy. The results showed that these compounds could effectively inhibit the growth of resistant bacterial strains, with MBC values indicating robust bactericidal activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | MIC (mg/mL) | IC50 (μg/mL) | Target |

|---|---|---|---|---|

| Compound A | Antibacterial | 25.0 - 175.0 | - | S. aureus |

| Compound B | Antitumor | - | 2.12 | MCF-7 |

| Compound C | Antibacterial | 100.0 - 500.0 | - | P. aeruginosa |

| Compound D | Antitumor | - | 5.00 | HeLa |

Scientific Research Applications

N-(4-((4-chlorophenethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has potential therapeutic applications, particularly in medicinal chemistry. It belongs to the class of isoxazoles and oxazoles and contains functional groups such as carboxamide and chlorophenethyl moiety, which contribute to its biological activity.

Scientific Research Applications

Research indicates that this compound may have applications in:

- Drug development

- Enzyme inhibition or modulation

- Treatment of cancer and inflammation

The compound's mechanism of action involves interaction with specific biological targets, potentially acting as an enzyme inhibitor or modulator by binding to active sites on proteins involved in disease pathways. Compounds with similar structures have demonstrated activity against kinases and other enzymes implicated in cancer and inflammation.

Molecular Structure and Properties

The molecular formula of this compound is C16H16ClN3O3, and it has a molecular weight of approximately 345.77 g/mol. Key properties include:

- Stability under various pH conditions

- Reactivity with nucleophiles or electrophiles

- Thermal stability

These properties are crucial for understanding the compound's behavior in different laboratory conditions.

Synthesis

The synthesis of this compound involves multi-step organic reactions under carefully controlled reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are typically employed to monitor the progress and confirm the structure of intermediates and final products.

Reactions

This compound can undergo several chemical reactions that typically require specific reagents and conditions tailored to achieve desired transformations while minimizing side reactions. Monitoring these reactions using chromatographic techniques ensures product identity and yield.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenethyl group provides lipophilicity and moderate electron withdrawal, enhancing membrane permeability . The nitro group in introduces strong electron withdrawal, which may enhance reactivity in electrophilic substitutions but could also increase metabolic instability.

The rigid oxazole-isoxazole hybrid in the target compound may favor selectivity for structured binding sites. The naphthyridine-thioacetamide in incorporates a fused bicyclic system, which could enhance π-π stacking interactions but complicates synthesis .

Synthetic Complexity :

- The target compound’s synthesis likely follows oxazole cyclization strategies similar to those in , using Oxone® or KCl for ring closure. In contrast, sulfamoyl-containing analogs require additional sulfonation steps, increasing reaction steps and purification challenges.

- Discontinued compounds like highlight scalability issues, possibly due to unstable intermediates or low yields in multi-step pathways.

Q & A

Q. What analytical approaches validate the compound’s metabolic fate in hepatocyte models?

- Methodology : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at methylisoxazole) and Phase II conjugates (e.g., glucuronidation) are identified using isotopic labeling and comparison with synthetic standards. CYP450 inhibition assays (e.g., using fluorogenic substrates) pinpoint metabolic enzymes involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.